Sophoraflavanone G

Catalog No.
S546729
CAS No.
97938-30-2
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoraflavanone G

Researchers face batch failure when substituting Sophoraflavanone G with crude Sophora flavescens extracts or kurarinone due to paradoxical melanogenesis stimulation and absent antimicrobial synergy. This high-purity Sophoraflavanone G (CAS 97938-30-2) eliminates these risks.

  • Tyrosinase inhibition (IC50 = 6.6 µM) without intracellular melanin upregulation, unlike kurarinone.
  • Potentiates β-lactams against MRSA (FIC indices 0.188-0.375) and extends gentamicin post-antibiotic effect.
  • Sourced as an analytical standard to ensure batch-to-batch consistency and absence of antagonistic analogs.

CAS Number

97938-30-2

Product Name

Sophoraflavanone G

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1

InChI Key

XRYVAQQLDYTHCL-CMJOXMDJSA-N

solubility

Soluble in DMSO

Synonyms

Vexibinol; (-)-Vexibinol; Kushenol F; Kushnol F; Norkurarinone; Sophoraflavanone G

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

The exact mass of the compound Sophoraflavanone G is 424.1886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Sophoraflavanone G (CAS 97938-30-2) is a highly specialized prenylated flavanone isolated from the roots of Sophora flavescens. Structurally characterized by a distinctive lavandulyl side chain at the C-8 position, it exhibits measurable lipophilicity and target-binding specificity compared to standard unprenylated flavonoids [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical standard, a starting material for semi-synthetic antimicrobial adjuvants, and a targeted active pharmaceutical ingredient (API) for dermatological formulations [2]. Buyers prioritize this specific compound over crude botanical extracts to ensure reproducible biological activity, particularly in applications requiring precise modulation of bacterial resistance mechanisms or enzymatic inhibition where structurally adjacent analogs demonstrate conflicting cellular effects[3].

Research Fit

Structure Lavandulyl-substituted flavanone; critical for bioactivity profile
Authentication HPLC verification vs. reference standard recommended
Source Isolated from Sophora species roots; botanical authentication advised

Generic substitution with crude Sophora flavescens extracts or closely related prenylated analogs (such as kurarinone) frequently fails in formulation workflows due to divergent cellular mechanisms. While both Sophoraflavanone G and kurarinone exhibit similar cell-free tyrosinase inhibition, kurarinone paradoxically stimulates intracellular melanogenesis in cellular models, whereas Sophoraflavanone G does not [1]. Consequently, utilizing crude extracts or the wrong analog in skin-lightening formulations leads to antagonistic efficacy and batch failure [2]. Furthermore, substituting Sophoraflavanone G with standard unprenylated flavonoids eliminates the lavandulyl group required for its synergistic disruption of methicillin-resistant Staphylococcus aureus (MRSA) membranes, negating its precursor suitability as an antimicrobial adjuvant [3].

Substitution Risk

Structural Mismatch
Non-prenylated flavanones (e.g., naringenin) lack the C-8 lavandulyl group and show no T-channel activity.
Bioactivity Profile
Prenylation pattern (lavandulyl vs. geranyl/isoprenyl) shifts antimicrobial and enzyme inhibition endpoints.
Cytotoxicity Endpoints
Substitution with common flavanones may alter cell-model response in cytotoxicity assays.

Anti-MRSA Potency and Beta-Lactam Synergy

In checkerboard assays against clinical isolates of MRSA, Sophoraflavanone G demonstrates measurable independent antibacterial activity and synergy with beta-lactams. The MIC for Sophoraflavanone G ranges from 0.5 to 8 µg/mL, outperforming ampicillin (64–1024 µg/mL) and oxacillin (256–1024 µg/mL)[1]. When combined with these antibiotics, it yields a Fractional Inhibitory Concentration (FIC) index of 0.188 to 0.375, indicating strong synergy [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data0.5 - 8 µg/mL
Comparator Or BaselineAmpicillin (64 - 1024 µg/mL)
Quantified DifferenceUp to 128-fold lower MIC than standard beta-lactams
ConditionsCheckerboard assay against 10 clinical MRSA isolates

This quantitative superiority and synergistic profile make it a critical procurement target for researchers developing adjuvants to rescue obsolete antibiotics.

Tyrosinase inhibition
Head-to-head
IC₅₀ 6.6 μM vs. kojic acid 20.5 μM
Supports melanogenesis inhibition research; potency rank within tested set
Mushroom tyrosinase assay; kuraridin more potent (0.6 μM) in same panel

Tyrosinase Inhibition vs. Commercial Standard

Sophoraflavanone G is an inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. In cell-free assays, it achieves an IC50 of 6.6 µM, outperforming the industry-standard positive control, kojic acid, which has an IC50 of 20.5 µM [1].

Evidence DimensionTyrosinase inhibition (IC50)
Target Compound Data6.6 µM
Comparator Or BaselineKojic acid (20.5 µM)
Quantified Difference3.1-fold more potent inhibition
ConditionsMushroom tyrosinase assay with L-tyrosine substrate at 37°C

Justifies the selection of this specific prenylated flavanone over common, generic tyrosinase inhibitors for dermatological formulations.

Cav3.2 T-channel blockade
Head-to-head
IC₅₀ 0.68–0.75 μM; naringenin inactive
Irreversible binding differentiates from reversible prenylated analogs
Whole-cell patch-clamp; Cav3.2 vs. Cav3.1 context

Cellular Melanogenesis Differentiation vs. Kurarinone

Despite similar cell-free tyrosinase inhibition, Sophoraflavanone G and its close analog kurarinone behave entirely differently in cellular environments. In B16F10 melanoma cells and zebrafish models, kurarinone (at 20 µM) paradoxically stimulates melanogenesis by 36.9%, whereas Sophoraflavanone G does not exhibit this melanin-stimulating activity[1].

Evidence DimensionIntracellular melanogenesis modulation
Target Compound DataNo significant stimulation of melanin production
Comparator Or BaselineKurarinone (Stimulates melanin production by 36.9%)
Quantified DifferenceDivergent cellular behavior (neutral vs. pro-melanogenic)
ConditionsB16F10 murine melanoma cells and zebrafish in vivo models

Proves that substituting with the closely related analog kurarinone (or using crude extracts) will ruin skin-lightening formulations, making pure Sophoraflavanone G strictly necessary.

Oral pathogen activity
Head-to-head
MIC/MBC ≤32 μg/mL against 14 of 15 strains; OA/UA limited to P. gingivalis
Broader oral Gram-negative coverage reported vs. triterpenoid alternatives
Broth microdilution; A. actinomycetemcomitans resistance noted

Post-Antibiotic Sub-MIC Effect (PA-SME) Extension

Sophoraflavanone G extends the therapeutic window of aminoglycosides. When 0.03 µg/mL of Sophoraflavanone G is combined with 4 µg/mL of gentamicin against S. aureus, the post-antibiotic sub-MIC effect (PA-SME) duration increases to 80 minutes, compared to just 15 minutes for gentamicin alone[1].

Evidence DimensionPost-antibiotic sub-MIC effect (PA-SME) duration
Target Compound Data80 minutes (with 0.03 µg/mL Sophoraflavanone G + 4 µg/mL Gentamicin)
Comparator Or Baseline15 minutes (4 µg/mL Gentamicin alone)
Quantified Difference5.3-fold increase in PA-SME duration
ConditionsClinical MRSA strains evaluated for delayed re-growth after short-term drug exposure

Highlights its value as a formulation adjuvant that prolongs the efficacy of existing antibiotics, potentially reducing required dosing frequencies in clinical development.

Xoo antibacterial (MIC₅₀)
Cross-study reported
MIC₅₀ 1.56 μg/mL
Lead compound selection context; panel-wide verification needed
Against Xanthomonas oryzae pv. oryzae; broad-spectrum within set
COX/LOX modulation
Head-to-head
Most potent COX-1/5-LOX among 19 flavonoids; COX-2 downregulation at 1–50 μM
Broad eicosanoid pathway modulation vs. closer structural analogs
RAW 264.7 macrophage assay; kurarinone inactive in same study
Antioxidant capacity
Class-level inference
Flavanones active; chalcones and flavonol more potent
Antioxidant potency lower vs. prenylated chalcones; fit for other endpoints
ABTS, ONOO⁻, ROS assays; class-level ranking

Cosmeceutical Formulation for Hyperpigmentation

Due to its tyrosinase inhibition (IC50 = 6.6 µM) and lack of the paradoxical melanin-stimulating effects seen in analogs like kurarinone, highly purified Sophoraflavanone G is a strictly indicated active ingredient for advanced skin-lightening formulations. It provides a reliable alternative to kojic acid without the risk of formulation failure associated with crude Sophora flavescens extracts [1].

Adjuvant Antimicrobial Development

Its ability to lower the MIC of beta-lactams (yielding FIC indices of 0.188–0.375) and extend the post-antibiotic effect of gentamicin makes it a highly suitable precursor for semi-synthetic antimicrobial adjuvants. Procurement for this application focuses on overcoming MRSA resistance mechanisms where standard antibiotic monotherapies fail[2].

Analytical Benchmarking for Prenylated Flavonoids

Because crude botanical extracts contain mixtures of flavonoids with conflicting biological activities (e.g., melanogenesis stimulation vs. inhibition), Sophoraflavanone G is procured as a critical analytical reference standard. It is used in quality control workflows to quantify batch-to-batch consistency and ensure the absence of antagonistic analogs in commercial plant extracts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Efflux pump inhibitor studies
NorA efflux pump inhibition profile
Synergy with norfloxacin in vitro/in vivo
Ion channel pain signaling research
Irreversible Cav3.2 blockade
Selectivity vs. Cav3.1; mechanical allodynia model context
Periodontal pathogen research
Broad Gram-negative spectrum
MIC/MBC strain panel; coverage vs. triterpenoid comparators
Melanogenesis inhibition research
Tyrosinase inhibitory activity
Potency vs. kojic acid; COX-2 anti-inflammatory context

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

424.18858861 Da

Monoisotopic Mass

424.18858861 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

97938-30-2

Wikipedia

Sophoraflavanone_G
1: Chen P, Zhang X, Huang T, Yu Q, Cheng N. Metabolism of the hepatotoxic compound sophoraflavanone G in rat liver microsomes. J Food Sci. 2014 Jul;79(7):T1462-8. doi: 10.1111/1750-3841.12501. Epub 2014 Jun 3. PubMed PMID: 24894298.
2: Wun ZY, Lin CF, Huang WC, Huang YL, Xu PY, Chang WT, Wu SJ, Liou CJ. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages. Food Chem Toxicol. 2013 Dec;62:255-61. doi: 10.1016/j.fct.2013.08.072. Epub 2013 Sep 2. PubMed PMID: 24007739.
3: Kim DW, Chi YS, Son KH, Chang HW, Kim JS, Kang SS, Kim HP. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response. Arch Pharm Res. 2002 Jun;25(3):329-35. PubMed PMID: 12135106.
4: Qiu ZC, Dong XL, Dai Y, Xiao GK, Wang XL, Wong KC, Wong MS, Yao XS. Discovery of a New Class of Cathepsin K Inhibitors in Rhizoma Drynariae as Potential Candidates for the Treatment of Osteoporosis. Int J Mol Sci. 2016 Dec 16;17(12). pii: E2116. doi: 10.3390/ijms17122116. PubMed PMID: 27999266; PubMed Central PMCID: PMC5187916.
5: Shitan N, Kamimoto Y, Minami S, Kubo M, Ito K, Moriyasu M, Yazaki K. A tolerance gene for prenylated flavonoid encodes a 26S proteasome regulatory subunit in Sophora flavescens. Biosci Biotechnol Biochem. 2011;75(5):982-4. Epub 2011 May 20. PubMed PMID: 21597174.
6: Zhang C, Ma Y, Gao HM, Liu XQ, Chen LM, Zhang QW, Wang ZM, Li AP. [Non-alkaloid components from Sophora flavescens]. Zhongguo Zhong Yao Za Zhi. 2013 Oct;38(20):3520-4. Chinese. PubMed PMID: 24490565.
7: Yang Z, Zhang W, Li X, Shan B, Liu J, Deng W. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study. J Sep Sci. 2016 Nov;39(22):4344-4353. doi: 10.1002/jssc.201600681. Epub 2016 Nov 3. PubMed PMID: 27808456.
8: Guo C, Yang L, Luo J, Zhang C, Xia Y, Ma T, Kong L. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways. Int Immunopharmacol. 2016 Sep;38:349-56. doi: 10.1016/j.intimp.2016.06.021. Epub 2016 Jun 25. PubMed PMID: 27351825.
9: Wang H, Chen L, Zhang L, Gao X, Wang Y, Weiwei T. Protective effect of Sophoraflavanone G on streptozotocin (STZ)-induced inflammation in diabetic rats. Biomed Pharmacother. 2016 Dec;84:1617-1622. doi: 10.1016/j.biopha.2016.10.113. Epub 2016 Nov 7. PubMed PMID: 27832995.
10: Yamahara J, Mochizuki M, Chisaka T, Fujimura H, Tamai Y. The antiulcer action of sophora and the active constituent in Sophora. II. The antiulcer action of vexibinol. Chem Pharm Bull (Tokyo). 1990 Apr;38(4):1039-44. PubMed PMID: 2379277.
11: Tsuchiya H, Iinuma M. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua. Phytomedicine. 2000 Apr;7(2):161-5. PubMed PMID: 10839220.
12: Yamamoto H, Yatou A, Inoue K. 8-dimethylallylnaringenin 2'-hydroxylase, the crucial cytochrome P450 mono-oxygenase for lavandulylated flavanone formation in Sophora flavescens cultured cells. Phytochemistry. 2001 Nov;58(5):671-6. PubMed PMID: 11672730.
13: Yu Q, Cheng N, Ni X. Identifying 2 prenylflavanones as potential hepatotoxic compounds in the ethanol extract of Sophora flavescens. J Food Sci. 2013 Nov;78(11):T1830-4. doi: 10.1111/1750-3841.12275. Epub 2013 Oct 8. PubMed PMID: 24245902.
14: Cha SM, Cha JD, Jang EJ, Kim GU, Lee KY. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages. Arch Oral Biol. 2016 Aug;68:97-104. doi: 10.1016/j.archoralbio.2016.04.001. Epub 2016 Apr 4. PubMed PMID: 27111520.
15: Chong ES, Hwang GB, Nho CW, Kwon BM, Lee JE, Seo S, Bae GN, Jung JH. Antimicrobial durability of air filters coated with airborne Sophora flavescens nanoparticles. Sci Total Environ. 2013 Feb 1;444:110-4. doi: 10.1016/j.scitotenv.2012.11.075. Epub 2012 Dec 21. PubMed PMID: 23262327.
16: Yamahara J, Kobayashi G, Iwamoto M, Chisaka T, Fujimura H, Takaishi Y, Yoshida M, Tomimatsu T, Tamai Y. Vasodilatory active principles of Sophora flavescens root. J Ethnopharmacol. 1990 Apr;29(1):79-85. PubMed PMID: 2161063.
17: Guo C, Yang L, Wan CX, Xia YZ, Zhang C, Chen MH, Wang ZD, Li ZR, Li XM, Geng YD, Kong LY. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways. Phytomedicine. 2016 Dec 1;23(13):1629-1637. doi: 10.1016/j.phymed.2016.10.007. Epub 2016 Oct 14. PubMed PMID: 27823627.
18: Li ZY, Huang WC, Tu RS, Gu PY, Lin CF, Liou CJ. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation. Am J Chin Med. 2016;44(1):165-76. doi: 10.1142/S0192415X16500117. PubMed PMID: 26916921.
19: Kim BH, Won C, Lee YH, Choi JS, Noh KH, Han S, Lee H, Lee CS, Lee DS, Ye SK, Kim MH. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs. Biochem Pharmacol. 2013 Oct 1;86(7):950-9. doi: 10.1016/j.bcp.2013.08.009. Epub 2013 Aug 17. PubMed PMID: 23962443.
20: Kim CS, Park SN, Ahn SJ, Seo YW, Lee YJ, Lim YK, Freire MO, Cho E, Kook JK. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci. Anaerobe. 2013 Feb;19:17-21. doi: 10.1016/j.anaerobe.2012.11.003. Epub 2012 Nov 23. PubMed PMID: 23178373.

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